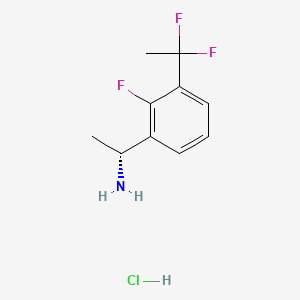![molecular formula C45H42P2 B13651531 (R)-(1,2',3,3'-Tetrahydro-1,2'-spirobi[indene]-4,7'-diyl)bis(di-p-tolylphosphine)](/img/structure/B13651531.png)
(R)-(1,2',3,3'-Tetrahydro-1,2'-spirobi[indene]-4,7'-diyl)bis(di-p-tolylphosphine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) is a chiral phosphine ligand used in various catalytic processes. This compound is known for its unique spirobi[indene] structure, which provides steric and electronic properties beneficial for asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) typically involves the reaction of di-p-tolylphosphine with a spirobi[indene] precursor under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenated compounds for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives, which can be further utilized in various catalytic processes .
Applications De Recherche Scientifique
®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) is widely used in scientific research, particularly in the fields of:
Chemistry: As a chiral ligand in asymmetric catalysis, it helps in the synthesis of enantiomerically pure compounds.
Biology: It is used in the study of enzyme mimetics and other biological catalysts.
Medicine: The compound is explored for its potential in drug synthesis and development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which ®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) exerts its effects involves coordination to metal centers in catalytic processes. The spirobi[indene] structure provides a rigid framework that enhances the selectivity and efficiency of the catalyst. The phosphine ligands interact with the metal center, facilitating various catalytic transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-BINAP
- ®-SEGPHOS
- ®-Tol-Garphos
Uniqueness
Compared to similar compounds, ®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) offers a unique combination of steric and electronic properties due to its spirobi[indene] structure. This makes it particularly effective in certain asymmetric catalytic processes where other ligands may not perform as well .
Propriétés
Formule moléculaire |
C45H42P2 |
|---|---|
Poids moléculaire |
644.8 g/mol |
Nom IUPAC |
[4-bis(4-methylphenyl)phosphanylspiro[1,2-dihydroindene-3,2'-1,3-dihydroindene]-4'-yl]-bis(4-methylphenyl)phosphane |
InChI |
InChI=1S/C45H42P2/c1-31-11-19-37(20-12-31)46(38-21-13-32(2)14-22-38)42-9-6-8-36-29-45(30-41(36)42)28-27-35-7-5-10-43(44(35)45)47(39-23-15-33(3)16-24-39)40-25-17-34(4)18-26-40/h5-26H,27-30H2,1-4H3 |
Clé InChI |
UCMZDMCPKGURJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC4=C3CC5(C4)CCC6=C5C(=CC=C6)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl furo[2,3-b]pyridine-3-carboxylate](/img/structure/B13651452.png)













